5-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(3,4-Dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolotriazines This compound is characterized by the presence of a dichlorobenzyl group and a methoxyphenyl group attached to a pyrazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired pyrazolotriazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolotriazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)nicotinic Acid: Another compound with a similar aromatic structure but different functional groups.
4-Methoxy-5-nitropyrimidine: Shares the methoxy group and pyrazole core but differs in other substituents.
Uniqueness
5-(3,4-Dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific combination of dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H14Cl2N4O2 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-27-14-5-3-13(4-6-14)17-9-18-19(26)24(22-11-25(18)23-17)10-12-2-7-15(20)16(21)8-12/h2-9,11H,10H2,1H3 |
InChI Key |
PBOXXTVNEAADLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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